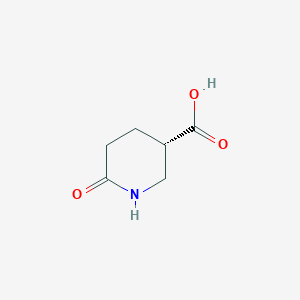

(3S)-6-Oxopiperidine-3-carboxylic acid

Description

(3S)-6-Oxopiperidine-3-carboxylic acid is a six-membered lactam derivative featuring a ketone group at the 6-position and a carboxylic acid moiety at the 3-position, with an (S)-configured stereocenter (CAS 22540-50-7 for the non-chiral parent compound) . This compound belongs to the piperidinecarboxylic acid family, which is notable for its conformational rigidity and versatility in drug design. Synthetically, it is often prepared via multicomponent reactions (MCRs) involving imine intermediates and anhydrides , or through enantioselective methods like the Michael reaction–cyclization using chiral auxiliaries . Its applications span medicinal chemistry, particularly as a scaffold for antimicrobial and enzyme-targeting agents, though specific biological data for the (3S)-isomer remain less documented in the provided evidence.

Properties

IUPAC Name |

(3S)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUSLUUMWDITR-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282067 | |

| Record name | (3S)-6-Oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426408-56-1 | |

| Record name | (3S)-6-Oxo-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426408-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-6-Oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3S)-6-Oxopiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring with a ketone and carboxylic acid functional group, which are critical for its biological activity. Its stereochemistry is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that modifications to the piperidine structure can enhance antibacterial activity against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antibacterial | 25 | Staphylococcus aureus |

| Derivative A | Antibacterial | 10 | Staphylococcus aureus |

| Derivative B | Antifungal | 15 | Candida albicans |

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested on RPMI 8226 cells, a human multiple myeloma cell line, revealing an IC50 value of 30 µM after 24 hours of treatment.

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| RPMI 8226 | 10 | 80 |

| RPMI 8226 | 30 | 50 |

| RPMI 8226 | 100 | 20 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit key metabolic pathways involved in cell proliferation and survival. For instance, it has been shown to modulate the activity of certain kinases involved in apoptosis signaling.

Case Studies

- Antimicrobial Study : A series of experiments conducted on various derivatives of piperidine-based acids demonstrated that structural modifications could significantly enhance antimicrobial efficacy. The study highlighted the importance of the carboxylic acid group in binding interactions with bacterial enzymes.

- Anticancer Evaluation : In a study involving RPMI 8226 cells, this compound was subjected to MTT assays to evaluate cytotoxicity. Results indicated that higher concentrations led to significant reductions in cell viability, suggesting potential for further development as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of (3S)-6-oxopiperidine-3-carboxylic acid exhibit promising antimicrobial properties. A study highlighted the synthesis of various gemifloxacin derivatives, which showed enhanced lipophilicity and antibacterial activity against multiple strains of bacteria . The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for developing new antibiotics.

Inhibition of Enzymatic Activity

Another application involves the use of this compound as a precursor for synthesizing functionalized β-lactams and N-heterocycles. These compounds have been explored for their potential to inhibit FK506-binding proteins, which play a crucial role in various cellular processes . This inhibition could lead to therapeutic advancements in treating diseases where these proteins are implicated.

Biomarker Discovery

Pyridoxine-Dependent Epilepsy (PDE)

this compound has been identified as a novel biomarker for pyridoxine-dependent epilepsy (PDE). This condition is characterized by the accumulation of certain metabolites, including 6-oxo-PIP, in the blood and urine of affected individuals. Studies have shown that 6-oxo-PIP is stable at room temperature and can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it suitable for newborn screening programs . The ability to detect this biomarker early can significantly improve treatment outcomes for infants diagnosed with PDE.

Synthetic Organic Chemistry

Reagent in Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable reagent for creating complex molecules. It can be utilized in various reactions to produce optically pure hydroxymethyl lactams through reduction processes . The compound's unique structure facilitates its use in synthesizing other biologically active molecules, contributing to the development of new pharmaceuticals.

Summary Table of Applications

Comparison with Similar Compounds

Key Observations :

- Aromatic groups (e.g., 2-(2-methoxyphenyl) ) may enhance target binding via π-π interactions.

- Stereochemistry : The (3S) configuration in the parent compound contrasts with (3R) isomers (e.g., (3R)-1-methyl analog ), which may exhibit divergent biological activities due to enantioselective enzyme interactions.

- Acid Position : 2-carboxylic acid derivatives (e.g., 3,3-dimethyl-6-oxopiperidine-2-carboxylic acid ) have distinct electronic profiles compared to 3-carboxylic acid analogs.

Q & A

Q. What are the established synthetic routes for (3S)-6-Oxopiperidine-3-carboxylic acid, and how can isomer purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves cyclization of intermediates such as ethyl 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate via reflux in xylenes, followed by reduction and isomer separation. For example, glutaric anhydride condensation with imine precursors under reflux conditions (70–80°C, 72 hours) yields a cis/trans isomer mixture . Isomer purity is achieved through base-mediated isomerization (e.g., using EtONa in toluene) or chiral chromatography. Purity validation requires HPLC (>97% by HLC methods) and chiral NMR to confirm stereochemical integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Critical techniques include:

- NMR spectroscopy : To confirm stereochemistry (e.g., H and C NMR for piperidine ring protons and carboxyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight (exact mass 201.108 g/mol) and fragmentation patterns .

- HPLC : For purity assessment using C18 columns with UV detection at 210–254 nm .

- X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer: Conduct stress testing under acidic, basic, oxidative, and thermal conditions (e.g., 0.1 M HCl/NaOH, 3% HO, 40–60°C). Monitor degradation via HPLC and track carboxyl group integrity using FT-IR. Store the compound at –20°C in anhydrous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to probe the bioactivity of this compound derivatives?

Methodological Answer:

- Structural modifications : Introduce substituents at the 3S position (e.g., trifluoroacetamide or hydroxyphenyl groups) to assess impact on enzyme inhibition .

- In vitro assays : Test inhibitory activity against targets like β-glucuronidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) and measure IC values .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

Methodological Answer:

- Replication : Standardize reaction conditions (solvent purity, catalyst batch, temperature control) to minimize variability .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., compare enzymatic inhibition data from fluorometric assays with LC-MS metabolite profiling) .

- Statistical analysis : Apply ANOVA or t-tests to assess significance of yield differences across trials .

Q. How can researchers optimize the separation of this compound from its stereoisomers or byproducts?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .

- Crystallization : Exploit differential solubility in ethanol/water mixtures at low temperatures .

- Dynamic kinetic resolution : Employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze undesired isomers .

Q. What in vivo models are suitable for evaluating the anti-metastatic potential of this compound?

Methodological Answer:

- Murine pulmonary metastasis models : Inject tumor cells (e.g., B16-F10 melanoma) intravenously and administer the compound orally (10–50 mg/kg/day). Assess lung nodule count histologically after 14–21 days .

- Pharmacokinetic profiling : Measure plasma half-life via LC-MS/MS and correlate with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.